benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1S,4R)-5-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, an oxo group, and an azabicyclo heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.
Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, chiral tertiary amines for organocatalytic cycloaddition, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes, while the organocatalytic cycloaddition produces bicyclo[2.2.1]heptane-1-carboxylates .
Scientific Research Applications
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core and have been studied for their biological activity and use as chiral ligands in asymmetric synthesis.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds also have a bicyclic structure and are used in the synthesis of natural products and bioactive molecules.
Uniqueness
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNRJQNBQXKON-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@H]1CN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.